
2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related quinoline derivatives often involves cyclization reactions, condensation with amino acids, and reactions with halodiazoacetates. For example, Bojinov and Grabchev (2003) demonstrated the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, highlighting a method that could potentially be applied or adapted for the synthesis of 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate derivatives (Bojinov & Grabchev, 2003). Similarly, Fathala and Pazdera (2017) developed a series of quinoline derivatives using a direct condensation method, which suggests a versatile approach for synthesizing complex quinoline compounds (Fathala & Pazdera, 2017).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their chemical reactivity and biological activity. Detailed structural analysis is often performed using spectroscopic techniques such as IR, MS, and NMR. Al-Dweik et al. (2009) prepared a series of ethyl 2-(substituted)-9-cyclopropyl-4-fluoro-6-oxo-1H-imidazo[4,5-h]quinoline-7-carboxylates and conducted thorough structural analyses using these methods (Al-Dweik et al., 2009).
Scientific Research Applications
Synthesis and Intermediates
2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate derivatives have been developed through direct condensation, serving as key intermediates for the preparation of various organic compounds. For instance, methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino] alkanoates, synthesized from ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate, highlight the compound's role in creating amino acid esters through azide coupling methods (Fathala & Pazdera, 2017).
Photovoltaic and Electronic Applications
Derivatives of 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate, such as 4H-pyrano[3,2-c]quinoline derivatives, have been explored for their photovoltaic properties and potential applications in organic–inorganic photodiode fabrication. The electrical properties and photovoltaic performance under illumination conditions suggest their suitability for use as photodiodes, indicating a promising area of research for renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Dyes and Liquid Crystal Displays
Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates have been synthesized as fluorescent dyes, showing a high potential for application in liquid crystal displays (LCDs). Their excellent orientation parameter in nematic liquid crystal demonstrates their suitability for enhancing the performance of LCDs, offering a pathway to advanced display technologies (Bojinov & Grabchev, 2003).
Antimicrobial Activity
Research on the antimicrobial activity of novel derivatives, including those related to 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate, reveals their potential in addressing bacterial and fungal infections. Such studies underscore the significance of quinoline derivatives in developing new antimicrobial agents, offering hope for new treatments against resistant strains of bacteria and fungi (Moustafa & Elossaily, 2002).
Anticancer Properties
Exploration into quinoxaline derivatives, including ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates, has shown significant anti-proliferative effects against various cancer cell lines. These findings highlight the potential of 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate derivatives in the development of new anticancer therapies, contributing to the ongoing search for more effective cancer treatments (Ahmed et al., 2020).
Safety And Hazards
The safety and hazards associated with the handling and use of “2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate” should be determined based on its specific physical and chemical properties. For instance, Ethyl 2-oxo-2-(phenylamino)acetate has hazard statements H302;H319;H372;H410 and precautionary statements P260;P264;P273;P301+P312;P305+P351+P338;P314 .
Future Directions
The future directions in the research of quinoline derivatives, including “2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate”, could involve the development of greener and more sustainable chemical processes . This could include the use of eco-friendly and safe reusable catalysts, and the development of multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .
properties
IUPAC Name |
(2-anilino-2-oxoethyl) quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-17(19-14-7-2-1-3-8-14)12-23-18(22)16-11-10-13-6-4-5-9-15(13)20-16/h1-11H,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFKBDRKIZNVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85198774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


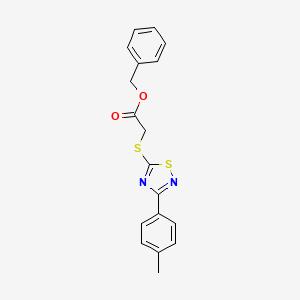
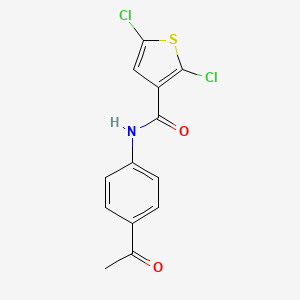

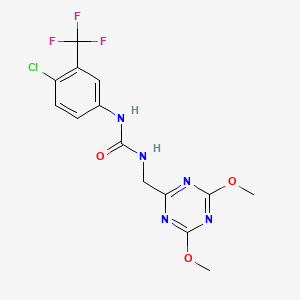
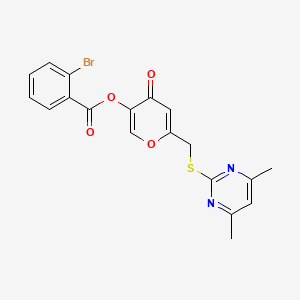
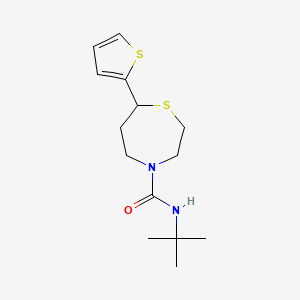
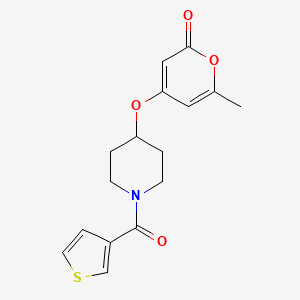
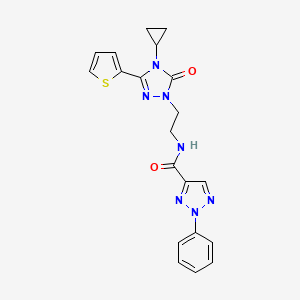
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2487703.png)
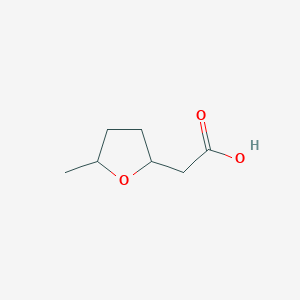
![[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487706.png)